molecular formula C19H15NO5S B2442711 Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-22-2

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2442711
CAS No.: 477556-22-2
M. Wt: 369.39
InChI Key: SYAVROQGYUKMJK-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

The primary target of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anti-cancer drug target that plays a crucial role in the repair process of single-strand DNA breaks .

Mode of Action

The compound interacts with PARP1, inhibiting its activity

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway. Specifically, it disrupts the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks . The downstream effect of this disruption is the accumulation of DNA damage, leading to cell death, particularly in cancer cells that are heavily reliant on PARP1 for survival.

Result of Action

The result of the compound’s action is the inhibition of PARP1, leading to the disruption of DNA repair and the induction of cell death . This makes the compound a potential candidate for anti-cancer therapy, particularly for cancers that exhibit high levels of PARP1 activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[b]thiophene structure. One common approach is the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with benzo[b]thiophene-2-carboxylic acid in the presence of coupling agents such as carbodiimides (e.g., DCC, EDC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups. Similar compounds include:

  • Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate

  • 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-23-19(22)17-16(12-4-2-3-5-15(12)26-17)20-18(21)11-6-7-13-14(10-11)25-9-8-24-13/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAVROQGYUKMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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